molecular formula C25H24N2O5S B305732 N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No. B305732
M. Wt: 464.5 g/mol
InChI Key: CLLWLANOCFZHAN-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide, commonly known as DMPT, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. DMPT is a thiazolidine derivative that has been synthesized through various methods, including the reaction of 2,6-dimethylphenyl isocyanate with 5-(3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene)thiazolidine-2,4-dione.

Mechanism of Action

DMPT exerts its biological activity through various mechanisms. In medicine, DMPT has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. In agriculture, DMPT has been shown to increase the expression of growth hormone-releasing hormone (GHRH) and growth hormone (GH), leading to improved growth performance and feed efficiency in livestock.
Biochemical and Physiological Effects:
DMPT has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In medicine, DMPT has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), leading to anti-inflammatory effects. In agriculture, DMPT has been shown to increase the expression of GHRH and GH, leading to improved growth performance and feed efficiency in livestock.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for use in various assays. However, DMPT also has some limitations, including its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the research and development of DMPT. In medicine, DMPT could be further studied for its potential anti-tumor effects, as well as its ability to modulate the immune system. In agriculture, DMPT could be further studied for its potential to improve the growth performance and feed efficiency of livestock, as well as its potential to reduce the environmental impact of livestock farming. In environmental science, DMPT could be further studied as a tracer to study the fate and transport of pollutants in groundwater.

Synthesis Methods

The synthesis of DMPT involves the reaction of 2,6-dimethylphenyl isocyanate with 5-(3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene)thiazolidine-2,4-dione. This reaction results in the formation of DMPT, which can be purified through various methods, including recrystallization and chromatography.

Scientific Research Applications

DMPT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, DMPT has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, DMPT has been used as a feed additive for livestock, as it has been shown to improve growth performance and feed efficiency. In environmental science, DMPT has been used as a tracer to study the fate and transport of pollutants in groundwater.

properties

Molecular Formula

C25H24N2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(5E)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C25H24N2O5S/c1-5-12-32-19-11-10-18(13-20(19)31-6-2)14-21-24(29)27(25(30)33-21)15-22(28)26-23-16(3)8-7-9-17(23)4/h1,7-11,13-14H,6,12,15H2,2-4H3,(H,26,28)/b21-14+

InChI Key

CLLWLANOCFZHAN-KGENOOAVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=C(C=CC=C3C)C)OCC#C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=C(C=CC=C3C)C)OCC#C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=C(C=CC=C3C)C)OCC#C

Origin of Product

United States

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